5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide
Overview
Description
“5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide” is a complex organic compound that features a benzene ring substituted with a methyl group, a thienylmethyl group, and a trifluoroacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzene Derivative: Starting with a benzene ring, a methyl group is introduced via Friedel-Crafts alkylation.
Introduction of the Thienylmethyl Group: The thienylmethyl group can be added through a nucleophilic substitution reaction.
Addition of the Trifluoroacetylamino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienylmethyl group.
Reduction: Reduction reactions could target the trifluoroacetylamino group, potentially converting it to an amine.
Substitution: The benzene ring and the thienylmethyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-thienylmethyl)-2-aminobenzenecarboxamide: Similar structure but lacks the trifluoroacetyl group.
5-methyl-N-(2-thienylmethyl)-2-(trifluoromethyl)benzenecarboxamide: Similar structure but has a trifluoromethyl group instead of a trifluoroacetylamino group.
Uniqueness
The presence of the trifluoroacetylamino group in “5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide” may impart unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
Properties
IUPAC Name |
5-methyl-N-(thiophen-2-ylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-9-4-5-12(20-14(22)15(16,17)18)11(7-9)13(21)19-8-10-3-2-6-23-10/h2-7H,8H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDOKGUDCYSCKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153357 | |
Record name | 5-Methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329700-01-8 | |
Record name | 5-Methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329700-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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